8-(1-Methylethylidene)bicyclo[5.1.0]octane
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Overview
Description
8-(1-Methylethylidene)bicyclo[5.1.0]octane is an organic compound with the molecular formula C₁₁H₁₈ and a molecular weight of 150.2606 g/mol . It is a bicyclic compound, meaning it contains two fused rings. The structure of this compound includes a bicyclo[5.1.0]octane framework with a methylethylidene substituent at the 8-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Methylethylidene)bicyclo[5.1.0]octane can be achieved through various organic synthesis methods. One common approach involves the cyclization of suitable precursors under specific reaction conditions. For example, the compound can be synthesized by the reaction of a suitable bicyclic precursor with an alkylating agent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The exact methods and conditions may vary depending on the specific industrial setup and desired product specifications .
Chemical Reactions Analysis
Types of Reactions
8-(1-Methylethylidene)bicyclo[5.1.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various halogenating agents, nucleophiles, and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
8-(1-Methylethylidene)bicyclo[5.1.0]octane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(1-Methylethylidene)bicyclo[5.1.0]octane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[5.1.0]octane: The parent compound without the methylethylidene substituent.
8-(1-Methylethylidene)bicyclo[4.1.0]heptane: A similar compound with a different bicyclic framework.
8-(1-Methylethylidene)bicyclo[6.1.0]nonane: Another similar compound with a larger bicyclic framework.
Uniqueness
8-(1-Methylethylidene)bicyclo[5.1.0]octane is unique due to its specific bicyclic structure and the presence of the methylethylidene substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
54166-47-1 |
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Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
8-propan-2-ylidenebicyclo[5.1.0]octane |
InChI |
InChI=1S/C11H18/c1-8(2)11-9-6-4-3-5-7-10(9)11/h9-10H,3-7H2,1-2H3 |
InChI Key |
RAROQJZQARUXBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2C1CCCCC2)C |
Origin of Product |
United States |
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